(S)-Albuterol Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Albuterol Hydrochloride is a chiral compound used primarily as a bronchodilator to treat conditions such as asthma and chronic obstructive pulmonary disease. It is the active enantiomer of Albuterol, which means it is the specific form of the molecule that is responsible for its therapeutic effects. This compound works by relaxing the muscles in the airways, making it easier to breathe.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Albuterol Hydrochloride involves several steps, starting from basic organic compounds. One common method includes the asymmetric synthesis, where a chiral catalyst is used to ensure the production of the desired enantiomer. The process typically involves the following steps:

Formation of the intermediate: This involves the reaction of a phenol derivative with a suitable alkylating agent.

Chiral resolution: Using a chiral catalyst or chiral auxiliary to ensure the production of the (S)-enantiomer.

Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.

化学反応の分析

Types of Reactions: (S)-Albuterol Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its free base form.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Conversion to the free base form.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

(S)-Albuterol Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of chiral synthesis and resolution.

Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

Medicine: Extensively researched for its therapeutic effects in treating respiratory conditions.

Industry: Used in the development of new bronchodilator formulations and delivery systems.

作用機序

(S)-Albuterol Hydrochloride exerts its effects by binding to beta-2 adrenergic receptors in the lungs. This binding activates adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow.

類似化合物との比較

R-Albuterol: The other enantiomer of Albuterol, which is less active compared to (S)-Albuterol.

Levalbuterol: Another bronchodilator with a similar mechanism of action but different pharmacokinetic properties.

Terbutaline: A bronchodilator with a similar therapeutic use but different chemical structure.

Uniqueness: (S)-Albuterol Hydrochloride is unique due to its high specificity and potency in activating beta-2 adrenergic receptors, making it more effective with fewer side effects compared to its racemic mixture or other bronchodilators.

生物活性

(S)-Albuterol hydrochloride, a stereoisomer of the racemic mixture albuterol (also known as salbutamol), is primarily recognized for its role as a short-acting β2-adrenergic receptor agonist. While (R)-albuterol is the more pharmacologically active enantiomer responsible for bronchodilation, (S)-albuterol exhibits distinct biological activities that can influence airway responsiveness and inflammation. This article delves into the biological activity of (S)-albuterol, highlighting its mechanisms, effects on cellular pathways, and implications for clinical use.

(S)-Albuterol primarily interacts with β2-adrenergic receptors, leading to various intracellular signaling cascades. The activation of these receptors stimulates adenylate cyclase, increasing cyclic AMP (cAMP) levels, which subsequently promotes smooth muscle relaxation and inhibits inflammatory mediator release from cells such as mast cells and eosinophils . However, studies indicate that (S)-albuterol may also activate pro-inflammatory pathways.

Key Pathways Activated by (S)-Albuterol

- Pro-Constrictory Pathways :

- In human bronchial smooth muscle cells (hBSMCs), (S)-albuterol has been shown to increase the expression and activity of Gialpha-1 proteins while decreasing Gs protein expression. This shift can lead to enhanced intracellular calcium concentrations ([Ca2+]i), contributing to airway constriction under certain conditions .

- Inflammatory Pathways :

- Research indicates that (S)-albuterol can activate mast cells, leading to increased release of histamine and interleukin-4 (IL-4), which may exacerbate airway inflammation in asthmatic patients . Additionally, it activates phosphatidylinositol 3'-OH-kinase (PI3K) and nuclear factor kappa B (NF-kB), further promoting inflammatory responses .

Comparative Biological Activity

The biological activity of (S)-albuterol can be contrasted with its counterpart, (R)-albuterol. While both enantiomers are used clinically, their effects on airway responsiveness differ significantly:

| Property | (S)-Albuterol | (R)-Albuterol |

|---|---|---|

| Affinity for β2-Receptors | Low | High |

| Bronchodilation | Limited or absent | Strong |

| Pro-inflammatory Effects | Yes | Minimal |

| Calcium Mobilization | Increased [Ca2+]i | Decreased [Ca2+]i |

Case Studies and Research Findings

-

Long-term Exposure Effects :

A study involving Balb/C mice demonstrated that long-term inhalation of either albuterol isomer resulted in increased immediate allergic response (IAR) and airway hyperresponsiveness (AHR). Notably, both isomers led to elevated respiratory elastance in allergically inflamed airways, suggesting that chronic exposure could be detrimental to lung function . -

In Vitro Studies on hBSMCs :

In vitro experiments revealed that treatment with (S)-albuterol significantly increased [Ca2+]i upon methacholine stimulation after 24 hours, contrasting with the effects observed with (R)-albuterol. These findings imply that while (R)-albuterol promotes bronchodilation effectively, (S)-albuterol may contribute to adverse effects through its pro-inflammatory actions . -

Clinical Implications :

The differential effects of albuterol enantiomers highlight the necessity for careful consideration in clinical settings. While racemic albuterol is commonly prescribed for asthma management, the unique properties of (S)-albuterol suggest potential risks associated with its chronic use, particularly in patients with underlying inflammatory conditions .

特性

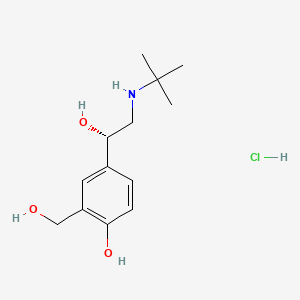

IUPAC Name |

4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNWYCOLFIFTLK-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](C1=CC(=C(C=C1)O)CO)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50293-91-9 |

Source

|

| Record name | (+)-Salbutamol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50293-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。